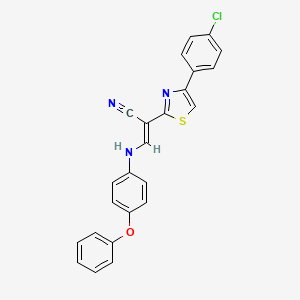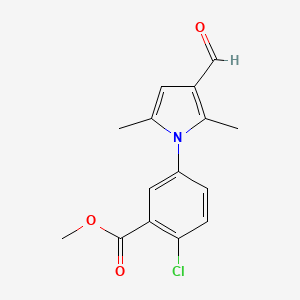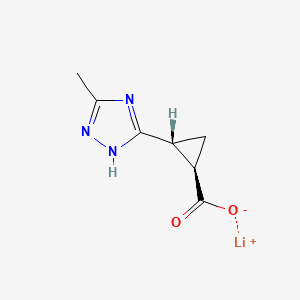
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate (MFBTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities. MFBTC has shown promise in the fields of medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has a high degree of selectivity and potency, making it an effective tool for studying various biological processes. However, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate also has limitations. It is toxic at high concentrations and may have off-target effects, making it important to use caution when working with this compound.
Orientations Futures
There are several future directions for research on Methyl 2-formyl-1,3-benzothiazole-5-carboxylate. One area of interest is the development of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate and its potential applications in medicinal chemistry. Finally, the synthesis of novel Methyl 2-formyl-1,3-benzothiazole-5-carboxylate derivatives may lead to the discovery of new compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate can be achieved through a multi-step process involving the reaction of 2-aminobenzenethiol with glyoxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has also been used as a building block in the synthesis of various organic compounds, including heterocycles and polymers. Additionally, Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 2-formyl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSPESQJOUOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-1,3-benzothiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)


![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)


